(2Z)-N-(3-NITROPHENYL)-4-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
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Overview
Description
(2Z)-N-(3-NITROPHENYL)-4-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a prop-2-en-1-yl group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-NITROPHENYL)-4-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitroaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-NITROPHENYL)-4-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and prop-2-en-1-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(3-NITROPHENYL)-4-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-NITROPHENYL)-4-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(3-NITROPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: Lacks the prop-2-en-1-yl group.
(2Z)-N-(3-AMINOPHENYL)-4-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: Contains an amino group instead of a nitro group.
(2Z)-N-(3-NITROPHENYL)-4-METHYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: Has a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of (2Z)-N-(3-NITROPHENYL)-4-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-2-11-20-17(14-7-4-3-5-8-14)13-24-18(20)19-15-9-6-10-16(12-15)21(22)23/h2-10,12-13H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTDBFRNXMIPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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